molecular formula C16H9F7O2 B14201028 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one CAS No. 849798-42-1

4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one

Katalognummer: B14201028
CAS-Nummer: 849798-42-1
Molekulargewicht: 366.23 g/mol
InChI-Schlüssel: BBBYRIMEUUKNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one is a chemical compound with the molecular formula C16H9F7O2 and a molecular weight of 366.23 g/mol . This compound is characterized by the presence of a heptafluorinated hexenone structure attached to a naphthalene ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one typically involves the reaction of heptafluorinated precursors with naphthalene derivatives under controlled conditions. One common method involves the use of heptafluoropropyl groups and naphthalene-2-carbaldehyde in the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluorinated structure enhances its binding affinity and selectivity, leading to modulation of the target’s activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one include:

Eigenschaften

CAS-Nummer

849798-42-1

Molekularformel

C16H9F7O2

Molekulargewicht

366.23 g/mol

IUPAC-Name

4,4,5,5,6,6,6-heptafluoro-1-hydroxy-1-naphthalen-2-ylhex-1-en-3-one

InChI

InChI=1S/C16H9F7O2/c17-14(18,15(19,20)16(21,22)23)13(25)8-12(24)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,24H

InChI-Schlüssel

BBBYRIMEUUKNNZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.